2-{[5-(Methylamino)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(Methylamino)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one is a compound that features a thiazole ring, which is a five-membered heterocyclic motif comprising sulfur and nitrogen atoms. Thiazole rings are significant in medicinal chemistry due to their presence in various biologically active molecules
Preparation Methods
The synthesis of 2-{[5-(Methylamino)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-aminothiazole with a suitable phenyl ethanone derivative under specific conditions. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion . Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-{[5-(Methylamino)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The thiazole ring allows for nucleophilic and electrophilic substitution reactions, which can be facilitated by reagents such as halogens or alkylating agents
Scientific Research Applications
2-{[5-(Methylamino)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[5-(Methylamino)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects . The compound’s ability to form hydrogen bonds and engage in π-π interactions plays a crucial role in its mechanism of action.
Comparison with Similar Compounds
2-{[5-(Methylamino)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one can be compared with other thiazole-containing compounds such as:
Dabrafenib: An anticancer drug that also contains a thiazole ring.
Dasatinib: Another anticancer agent with a thiazole moiety.
Patellamide A: A natural product with a thiazole ring, known for its biological activity.
These compounds share the thiazole ring structure but differ in their substituents and overall molecular architecture, leading to unique biological activities and applications.
Properties
CAS No. |
828920-44-1 |
---|---|
Molecular Formula |
C12H13N3OS |
Molecular Weight |
247.32 g/mol |
IUPAC Name |
2-[[5-(methylamino)-1,3-thiazol-2-yl]amino]-1-phenylethanone |
InChI |
InChI=1S/C12H13N3OS/c1-13-11-8-15-12(17-11)14-7-10(16)9-5-3-2-4-6-9/h2-6,8,13H,7H2,1H3,(H,14,15) |
InChI Key |
VTQVXNYQJWTQFS-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CN=C(S1)NCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.